7-Iodo-1,2,3,4-tetrahydroisoquinoline

概要

説明

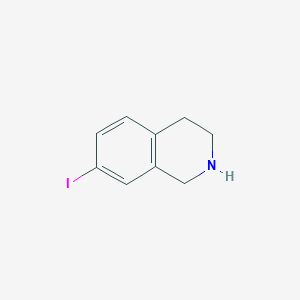

7-ヨード-1,2,3,4-テトラヒドロイソキノリンは、テトラヒドロイソキノリン類に属する小型の有機分子です。この分子は、イソキノリン環の7位にヨウ素原子を有することを特徴としています。

2. 製法

合成ルートと反応条件: 7-ヨード-1,2,3,4-テトラヒドロイソキノリンの合成は、一般的に1,2,3,4-テトラヒドロイソキノリンのヨウ素化によって行われます。 一般的な方法には、穏やかな条件下で、ヨウ素と過酸化水素または次亜塩素酸ナトリウムなどの適切な酸化剤を用いて、目的の位置にヨウ素原子を導入する方法があります .

工業的製造方法: 7-ヨード-1,2,3,4-テトラヒドロイソキノリンの工業的製造は、製品の品質と収率の一貫性を確保するために、連続フロー反応器を用いた大規模なヨウ素化プロセスを伴う場合があります。 溶媒の選択、温度制御、精製技術は、製造プロセスを最適化する上で重要です .

3. 化学反応解析

反応の種類: 7-ヨード-1,2,3,4-テトラヒドロイソキノリンは、以下の反応を含む様々な化学反応を起こします。

置換反応: ヨウ素原子は、求核置換反応によって他の官能基と置換することができます。

酸化反応: この化合物は酸化されてキノリン誘導体になる可能性があります。

一般的な試薬と条件:

求核置換: 極性非プロトン性溶媒中でのアジ化ナトリウムまたはシアン化カリウムなどの試薬。

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬。

主要な生成物:

- 置換イソキノリン

- キノリン誘導体

- ジヒドロイソキノリン誘導体

4. 科学研究への応用

7-ヨード-1,2,3,4-テトラヒドロイソキノリンは、科学研究においていくつかの用途があります。

医薬品化学: 薬理学的に活性な化合物の合成の前駆体として役立ちます。

有機合成: 複雑な有機分子の合成における中間体として使用されます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-1,2,3,4-Tetrahydro-Isoquinoline typically involves the iodination of 1,2,3,4-tetrahydroisoquinoline. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions to introduce the iodine atom at the desired position .

Industrial Production Methods: Industrial production of 7-Iodo-1,2,3,4-Tetrahydro-Isoquinoline may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, temperature control, and purification techniques are crucial to optimize the production process .

化学反応の分析

Types of Reactions: 7-Iodo-1,2,3,4-Tetrahydro-Isoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of dihydroisoquinoline derivatives

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride

Major Products:

- Substituted isoquinolines

- Quinoline derivatives

- Dihydroisoquinoline derivatives

科学的研究の応用

7-Iodo-1,2,3,4-Tetrahydro-Isoquinoline has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds.

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties

作用機序

7-ヨード-1,2,3,4-テトラヒドロイソキノリンの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体の阻害剤またはモジュレーターとして作用し、様々な生化学経路に影響を与える可能性があります。 関与する正確な分子標的と経路を解明するには、詳細な研究が必要です .

類似化合物:

- 1,2,3,4-テトラヒドロイソキノリン

- 7-ブロモ-1,2,3,4-テトラヒドロイソキノリン

- 7-クロロ-1,2,3,4-テトラヒドロイソキノリン

比較: 7-ヨード-1,2,3,4-テトラヒドロイソキノリンは、ヨウ素原子の存在によりユニークです。ヨウ素原子は、ブロモおよびクロロ類似体と比較して、明確な反応性と特性を与えます。 ヨウ素原子のより大きなサイズと低い電気陰性度は、化合物の化学的挙動に影響を与え、有機合成において貴重な中間体となります .

類似化合物との比較

- 1,2,3,4-Tetrahydro-Isoquinoline

- 7-Bromo-1,2,3,4-Tetrahydro-Isoquinoline

- 7-Chloro-1,2,3,4-Tetrahydro-Isoquinoline

Comparison: 7-Iodo-1,2,3,4-Tetrahydro-Isoquinoline is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromo and chloro analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis .

生物活性

Overview

7-Iodo-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound belongs to the tetrahydroisoquinoline class, which has been extensively studied for various therapeutic applications. The presence of an iodine atom at the 7th position enhances its reactivity and biological profile, making it a candidate for further research into its mechanisms of action and therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme critical in the biosynthesis of epinephrine. Inhibition of PNMT can lead to reduced levels of epinephrine, which is beneficial in conditions characterized by elevated stress responses .

Biological Activities

The compound has exhibited a range of biological activities in various studies:

- Anticancer Activity : this compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, studies have reported that derivatives containing iodo moieties exhibit potent activity against leukemia and solid tumors . The IC50 values for some synthesized analogs were found to be comparable to established chemotherapeutics like etoposide.

- Neuroprotective Effects : There is evidence suggesting that tetrahydroisoquinolines can cross the blood-brain barrier and may have implications in neurodegenerative diseases such as Parkinson's disease. Compounds related to this class have been shown to accumulate in the brain and exhibit neuroprotective properties .

- Antimicrobial Properties : Some derivatives of this compound have shown antimicrobial activity against various pathogens. The presence of iodine contributes to enhanced antimicrobial efficacy compared to non-iodinated analogs .

Study on Anticancer Activity

In a study evaluating the anticancer potential of iodo-substituted tetrahydroisoquinolines, researchers synthesized several derivatives and tested their cytotoxicity against human leukemia cell lines (U937). The results indicated that compounds with iodo substituents exhibited significant growth inhibition with IC50 values around 16 µg/mL .

Neuroprotective Study

Another investigation focused on the ability of this compound to penetrate the blood-brain barrier. In vivo studies using rat models demonstrated that this compound could effectively reach brain tissues and exert protective effects against neurotoxicity induced by oxidative stress .

Comparative Analysis

To better understand the uniqueness of this compound relative to similar compounds, a comparison table is provided below:

| Compound | Iodine Substitution | Biological Activity |

|---|---|---|

| This compound | Yes | Anticancer, Neuroprotective |

| 1,2,3,4-Tetrahydroisoquinoline | No | Limited biological activity |

| 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline | No | Antimicrobial but less potent than iodo derivatives |

特性

IUPAC Name |

7-iodo-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10IN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCFXJXBXUOFIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415343 | |

| Record name | 7-iodo-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72299-62-8 | |

| Record name | 1,2,3,4-Tetrahydro-7-iodoisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72299-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-iodo-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。